1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate
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Overview
Description
1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate is a synthetic compound with a molecular formula of C18H18N2O4SThe compound features an indole ring, a sulfonamide group, and a propanoate ester, making it a versatile molecule for research and industrial purposes .
Preparation Methods
The synthesis of 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide. Further reactions with appropriate reagents lead to the formation of the final product .
Chemical Reactions Analysis
1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Scientific Research Applications
1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. These interactions lead to the compound’s biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate can be compared with other similar compounds, such as:
1H-indol-3-ylmethanamine: This compound features an indole ring and an amine group, making it useful in different chemical reactions.
1H-indole-3-ethanamine, N-methyl-: This compound has an indole ring and a methylated amine group, which can lead to different biological activities.
(S)-ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate: This compound is used as an AHAS inhibitor in agricultural applications.
Biological Activity
1H-Indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate, also known as (S)-1H-indol-3-yl 2-(4-methylphenylsulfonamido)propanoate, is a compound that integrates an indole structure with a sulfonamide group. This combination is significant in medicinal chemistry due to the biological activities associated with both moieties. The compound has been investigated for its potential applications in antimicrobial and anticancer therapies, among others.
- Molecular Formula : C18H18N2O4S
- Molecular Weight : 358.41 g/mol
- CAS Number : 75062-54-3
- LogP : 4.2204 (indicating lipophilicity)
- Polar Surface Area (PSA) : 96.64 Ų
Synthesis
The synthesis of (S)-1H-indol-3-yl 2-(4-methylphenylsulfonamido)propanoate typically involves the reaction of an indole derivative with a sulfonamide precursor. A common method includes the use of 1H-indole-3-carboxylic acid and 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine, conducted in dichloromethane at room temperature .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties, primarily through their inhibition of bacterial folic acid synthesis. The indole moiety may enhance this activity by providing additional interactions with biological targets. Preliminary studies suggest that (S)-1H-indol-3-yl 2-(4-methylphenylsulfonamido)propanoate exhibits significant antimicrobial effects, although specific data on its spectrum of activity remain limited.
Anticancer Potential
Research indicates that compounds containing indole structures often show anticancer properties. The sulfonamide group may contribute to this activity by interacting with various cellular pathways. In vitro studies have revealed that related compounds can induce apoptosis in cancer cells, suggesting that (S)-1H-indol-3-yl 2-(4-methylphenylsulfonamido)propanoate could be explored further for its anticancer potential.
Case Studies and Research Findings
Several studies have investigated the biological activities of indole derivatives and sulfonamides, providing insights into the potential mechanisms of action for (S)-1H-indol-3-yl 2-(4-methylphenylsulfonamido)propanoate:
- Inhibition of Enzyme Activity :
- Antimicrobial Efficacy :
- Cell Viability Assays :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(S)-2-(4-Methylphenylsulfonamido)propanoic acid | Lacks indole moiety | Moderate antimicrobial |
(4-Nitrophenyl)sulfonyltryptophan | Contains nitro group | Potential anticancer |
Properties
IUPAC Name |
1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(22,23)20-13(2)18(21)24-17-11-19-16-6-4-3-5-15(16)17/h3-11,13,19-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIVSVOVPJAVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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